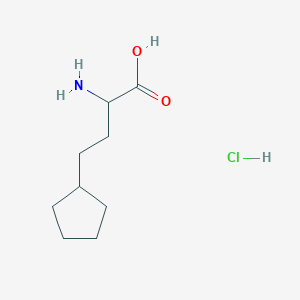

2-Amino-4-cyclopentylbutanoic acid hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Amino-4-cyclopentylbutanoic acid hydrochloride is a chemical compound with the molecular formula C9H18ClNO2. It is a derivative of amino acids, characterized by the presence of an amino group, a carboxyl group, and a cyclopentyl group attached to the butanoic acid backbone .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-cyclopentylbutanoic acid hydrochloride typically involves the following steps:

Formation of the Cyclopentyl Group: The cyclopentyl group is introduced through a cyclization reaction involving appropriate precursors.

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of protective groups and catalysts can optimize the reaction conditions and minimize side reactions .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-cyclopentylbutanoic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oximes or nitro compounds.

Reduction: Reduction reactions can convert the carboxyl group to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like acyl chlorides or sulfonyl chlorides are employed under basic conditions to form amides or sulfonamides

Major Products Formed

Oxidation: Formation of oximes or nitro compounds.

Reduction: Formation of alcohols.

Substitution: Formation of amides or sulfonamides

Scientific Research Applications

2-Amino-4-cyclopentylbutanoic acid hydrochloride has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and peptide chemistry.

Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

Medicine: Investigated for its therapeutic potential in treating neurological disorders.

Industry: Utilized in the production of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of 2-Amino-4-cyclopentylbutanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. It may act as an agonist or antagonist, modulating the activity of these targets and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

- 2-Amino-4-cyclopentylbutanoic acid

- 2-Amino-4-cyclopentylbutanoic acid methyl ester

- 2-Amino-4-cyclopentylbutanoic acid ethyl ester

Uniqueness

2-Amino-4-cyclopentylbutanoic acid hydrochloride is unique due to its specific structural features, such as the cyclopentyl group and the hydrochloride salt form. These features confer distinct physicochemical properties and biological activities compared to its analogs .

Biological Activity

2-Amino-4-cyclopentylbutanoic acid hydrochloride (ACB) is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity of ACB, including its mechanisms of action, interactions with biological targets, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C9H18ClNO2

- Molecular Weight : 207.7 g/mol

- CAS Number : 2095887-64-0

The compound features an amino group attached to a cyclopentyl group and a butanoic acid backbone, which enhances its solubility and stability in various experimental conditions.

ACB's mechanism of action primarily involves interactions with specific molecular targets such as enzymes and receptors. The structural characteristics of ACB allow it to form hydrogen bonds with active sites on proteins, while the cyclopentyl group contributes to hydrophobic interactions, enhancing binding affinity.

Key Mechanisms:

- Enzyme Inhibition : ACB has been shown to inhibit certain enzymes involved in metabolic pathways, suggesting a role in modulating biochemical processes.

- Receptor Binding : The compound may interact with receptor sites, influencing signal transduction pathways critical for cellular responses.

Biological Activity

Research indicates that ACB exhibits several notable biological activities:

- Antioxidant Properties : Studies have demonstrated that ACB can scavenge free radicals, thereby reducing oxidative stress in biological systems.

- Neuroprotective Effects : ACB has been investigated for its potential neuroprotective properties, particularly in models of neurodegenerative diseases.

- Metabolic Regulation : The compound influences amino acid metabolism, which may have implications for conditions like diabetes and obesity.

In Vitro Studies

In vitro studies have shown that ACB can significantly affect cell viability and proliferation in various cancer cell lines. For instance:

- Cell Line Tested : Human breast cancer cells (MCF-7)

- Concentration Range : 10 µM to 100 µM

- Outcome : ACB treatment resulted in a dose-dependent decrease in cell viability, indicating potential as an anticancer agent.

In Vivo Studies

Animal studies have provided further insights into the pharmacological effects of ACB:

- Model Used : Mice with induced oxidative stress

- Observations : Administration of ACB resulted in decreased levels of malondialdehyde (MDA), a marker of oxidative damage, alongside increased antioxidant enzyme activity.

Comparative Analysis with Similar Compounds

ACB shares structural similarities with other compounds such as 2-amino-4-cyclohexylbutanoic acid hydrochloride. However, its unique cyclopentyl group imparts distinct steric and electronic properties that influence its reactivity and binding interactions.

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C9H18ClNO2 | Cyclopentyl group |

| 2-Amino-4-cyclohexylbutanoic acid hydrochloride | C9H18ClNO2 | Cyclohexyl group |

Properties

Molecular Formula |

C9H18ClNO2 |

|---|---|

Molecular Weight |

207.70 g/mol |

IUPAC Name |

2-amino-4-cyclopentylbutanoic acid;hydrochloride |

InChI |

InChI=1S/C9H17NO2.ClH/c10-8(9(11)12)6-5-7-3-1-2-4-7;/h7-8H,1-6,10H2,(H,11,12);1H |

InChI Key |

WMUHBFKKGVDRFN-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)CCC(C(=O)O)N.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.